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Abstract

ASNO0O01 is an orally bioavailable, non-steroidal, selective inhibitor of the 17a-
hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.
Developed by Asana BioSciences, ASN001 has been investigated for the treatment of
metastatic castration-resistant prostate cancer (MCRPC). Its mechanism of action focuses on
the selective inhibition of testosterone synthesis, aiming to offer a therapeutic advantage by
potentially obviating the need for co-administration of prednisone, a requirement for the first-
generation CYP17AL1 inhibitor, abiraterone. This guide provides a comprehensive overview of
the chemical structure, physicochemical and pharmacological properties, mechanism of action,
and available clinical data for ASN0O1.

Chemical Structure and Physicochemical Properties

ASNO001, also known as EN3356, is a small molecule with the chemical formula
C16H13FN20S. Its chemical identity has been confirmed through its CAS number and SMILES
string.
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Property Value
1-(2-(4-fluorophenyl)thiazol-5-yl)-1-(pyridin-4-

IUPAC Name yl)(etffanol pheny) y)-1-(py

Molecular Formula C16H13FN20S

Molecular Weight 300.35 g/mol

CAS Number 1429329-63-4

SMILES String C(C)(O)(c1sc(ncl)c2cec(F)cc2)c3cencc3

Table 1: Physicochemical Properties of ASN0OO1.

Mechanism of Action

ASNO0O01 is a potent and selective inhibitor of the lyase activity of CYP17A1.[1] This enzyme
plays a crucial role in the steroidogenesis pathway, catalyzing two key reactions: the 17a-
hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that
converts 17a-hydroxypregnenolone and 17a-hydroxyprogesterone to dehydroepiandrosterone
(DHEA) and androstenedione, respectively. These products are precursors for the synthesis of
androgens, including testosterone.

In castration-resistant prostate cancer, despite low circulating levels of testicular androgens, the
tumor microenvironment can sustain androgen receptor (AR) signaling through de novo
steroidogenesis within the adrenal glands and the tumor itself. By inhibiting CYP17A1, ASN001
effectively blocks this androgen production, thereby depriving the cancer cells of the hormonal
stimulation required for their growth and proliferation.[1]

A key differentiating feature of ASNO001 highlighted in preclinical and clinical studies is its
selectivity for the 17,20-lyase activity over the 17a-hydroxylase activity of CYP17A1.[2][3] This
selectivity is significant because inhibition of 17a-hydroxylase can lead to a compensatory
increase in mineralocorticoids, resulting in side effects such as hypertension, hypokalemia, and
fluid retention. By selectively targeting the lyase function, ASNO01 aims to reduce androgen
synthesis without significantly impacting cortisol production, thereby potentially avoiding the
need for concurrent prednisone administration to manage mineralocorticoid excess.[2][3]
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Figure 1: ASNO001 Signaling Pathway. (Within 100 characters)

Pharmacological Properties
Pharmacokinetics

Pharmacokinetic data for ASNO01 has been reported from a Phase 1/2 clinical trial
(NCT02349139) in men with mCRPC. The drug exhibits high oral bioavailability.[3]

Parameter 100 mg QD 300 mg QD
Cmax 3.5uM 6.7 uM
AUCT 52 pM.h 80 uM.h

Not explicitly stated for this
TV 21.5h

dose

Not explicitly stated for this

Ctrough 1.8 uM

dose

Table 2: Pharmacokinetic Parameters of ASN001 in mCRPC Patients.[3]
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Pharmacodynamics

In the same clinical trial, ASN001 demonstrated potent pharmacodynamic effects, consistent
with its mechanism of action. Treatment with ASNO001 led to a significant reduction in androgen
levels. Testosterone levels were observed to decrease to below quantifiable limits, and a
decrease in DHEA of up to 80% was reported in patients who were naive to abiraterone or
enzalutamide.[2] Importantly, no dose-related changes in cortisol or ACTH levels were
observed, supporting the selective nature of ASN001 and the rationale for avoiding prednisone
co-administration.[3]

Clinical Efficacy and Safety

The primary clinical investigation of ASN001 has been the Phase 1/2 trial (NCT02349139) in
men with progressive mCRPC.

Efficacy

The study demonstrated encouraging preliminary evidence of the efficacy of ASN001.

» Prostate-Specific Antigen (PSA) Response: In patients naive to abiraterone or enzalutamide,
a PSA decline of greater than 50% was observed in 3 out of 3 patients at doses of
300/400mg. In a broader cohort of treatment-naive patients, a PSA decline of over 50% (with
up to 93% decline) was seen in 3 out of 4 patients, lasting for more than 37 weeks.[2][4]

o Radiographic Response: Stable disease, as defined by RECIST criteria, was observed for up
to 18 months or more, even in patients who had previously been treated with abiraterone
and enzalutamide.[2][4]

Safety and Tolerability

ASNO001 was generally well-tolerated in the clinical trial.[2]

o Adverse Events: The most common drug-related adverse events were Grade 1/2 and
included fatigue, nausea, dizziness, and constipation.[4]

o Liver Function: At the 400mg dose, two patients experienced asymptomatic and reversible
Grade 3 elevation of ALT/AST, which resolved upon dose reduction to 300mg without
recurrence.[4]
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e Mineralocorticoid Excess: Notably, no episodes of mineralocorticoid excess, uncontrolled
hypertension, or hypokalemia were reported, and no patients required prednisone
administration.[2]

Experimental Protocols
Preclinical Evaluation

While specific preclinical data for ASNOO01 is not extensively published, the development of
novel non-steroidal CYP17AL1 inhibitors generally involves a series of in vitro and in vivo

studies.

e In Vitro CYP17A1 Inhibition Assay: The inhibitory potency of compounds like ASN001
against the 17a-hydroxylase and 17,20-lyase activities of CYP17A1 is typically determined
using human recombinant enzymes. The conversion of radiolabeled substrates, such as
[14C]-progesterone to 17a-hydroxyprogesterone (for hydroxylase activity) and [3H]-170-
hydroxypregnenolone to DHEA (for lyase activity), is measured in the presence of varying
concentrations of the inhibitor. The IC50 values are then calculated to determine the potency
and selectivity of the compound.

¢ In Vivo Prostate Cancer Models: The anti-tumor activity of CYP17A1 inhibitors is evaluated
in various prostate cancer xenograft models in immunocompromised mice. Human prostate
cancer cell lines, such as LNCaP (androgen-sensitive) or VCaP (androgen-sensitive and
overexpresses the androgen receptor), are implanted subcutaneously or orthotopically. Once
tumors are established, the animals are treated with the investigational drug, and tumor
volume and serum PSA levels are monitored over time to assess efficacy.
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Figure 2: Preclinical to Clinical Workflow. (Within 100 characters)

Clinical Trial Protocol (NCT02349139)

The Phase 1/2 study of ASN001 was a multi-center, open-label, dose-escalation trial.

» Patient Population: Men with progressive metastatic castration-resistant prostate cancer.
Phase 1 allowed for patients who had received prior treatment with abiraterone,
enzalutamide, and chemotherapy, while Phase 2 focused on patients naive to abiraterone

and enzalutamide.[3]

¢ Study Design:
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o Phase 1 (Dose Escalation): Patients received once-daily oral ASNOO1 at escalating doses
of 50, 100, 200, 300, and 400 mg to determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose.[3]

o Phase 2 (Dose Expansion): Patients received ASN001 at the recommended dose to
further evaluate safety and efficacy.[2]

e Endpoints:
o Primary Endpoints (Phase 1): MTD and dose-limiting toxicities.

o Secondary Endpoints: Pharmacokinetics, pharmacodynamics (effects on steroid hormone
biosynthesis), and clinical efficacy (PSA response and imaging-based response).

o Efficacy Assessment:

o PSA Levels: Serum PSA was measured at baseline and throughout the study to assess for
a 250% decline from baseline.

o Radiographic Assessment: Tumor response was evaluated using imaging (CT and/or MRI
and bone scans) according to the Response Evaluation Criteria in Solid Tumors
(RECIST).

Conclusion

ASNO0O01 is a promising second-generation, non-steroidal, selective CYP17A1 lyase inhibitor
that has demonstrated encouraging clinical activity and a favorable safety profile in patients
with metastatic castration-resistant prostate cancer. Its high selectivity for the lyase activity of
CYP17Al appears to translate into a reduced risk of mineralocorticoid-related adverse events,
potentially eliminating the need for co-administration of prednisone. Further clinical
development will be necessary to fully elucidate the therapeutic potential of ASNOO01 in the
management of prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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